molecular formula C10H11BrCl2N2 B13737839 3-Amino-8-bromo-6-methylquinoline dihydrochloride

3-Amino-8-bromo-6-methylquinoline dihydrochloride

Cat. No.: B13737839
M. Wt: 310.01 g/mol
InChI Key: WQMYOJIVLLRVPF-UHFFFAOYSA-N
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Description

3-Amino-8-bromo-6-methylquinoline dihydrochloride is a functionalized quinoline derivative designed for advanced chemical synthesis and drug discovery research. This compound integrates multiple key substituents—an amino group at the 3-position, a bromo atom at the 8-position, and a methyl group at the 6-position—onto the quinoline scaffold, making it a valuable intermediate for constructing complex molecules. Quinolines substituted at the 3-position have been reported to exhibit significant cytotoxic activity and serve as key scaffolds in the development of anticancer agents . The presence of the bromine atom at the 8-position provides a reactive handle for further structural diversification through metal-catalyzed cross-coupling reactions, such as the palladium-mediated carbonylation used to create protein degradation probes in pharmaceutical research . This reagent is offered as a dihydrochloride salt to enhance its stability and solubility in various experimental conditions. As a versatile building block, it is suited for applications in medicinal chemistry, including the synthesis of potential anticancer and antimicrobial compounds, and in materials science . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11BrCl2N2

Molecular Weight

310.01 g/mol

IUPAC Name

8-bromo-6-methylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C10H9BrN2.2ClH/c1-6-2-7-4-8(12)5-13-10(7)9(11)3-6;;/h2-5H,12H2,1H3;2*1H

InChI Key

WQMYOJIVLLRVPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)Br)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Pathway

Step No. Transformation Reagents/Conditions Typical Yield (%) Notes
1 Quinoline core formation Friedländer synthesis: Aniline derivatives + glycerol, H₂SO₄, 150°C 65–70 Forms 6-methylquinoline scaffold
2 Methylation (Alkylation) Methyl iodide (CH₃I), K₂CO₃, DMF, 80°C 75–80 Introduces methyl group at C6 or C8
3 Bromination Bromine (Br₂) or N-bromosuccinimide (NBS), FeCl₃ catalyst, CH₂Cl₂, 0°C 80–85 Electrophilic substitution at C8 or C6
4 Amination Nitration (HNO₃, H₂SO₄) followed by reduction (H₂, Pd/C, EtOH) 60–65 Introduces amino group at C3
5 Salt formation (dihydrochloride) Treatment with HCl gas in ether (Et₂O) >95 Converts free base to stable dihydrochloride salt

This synthetic sequence is supported by industrial and academic protocols for quinoline derivatives, ensuring regioselectivity and functional group compatibility.

Detailed Reaction Notes

  • Quinoline Core Formation : The Friedländer synthesis is a classical method involving condensation of 2-aminobenzaldehyde derivatives with ketones or glycerol under acidic conditions to form the quinoline ring system.

  • Methylation : Alkylation with methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) introduces the methyl substituent selectively.

  • Bromination : Electrophilic aromatic substitution using bromine or NBS under controlled temperature and catalysis (FeCl₃) ensures selective bromination at the desired position without over-bromination.

  • Amination : The amino group is typically introduced by nitration of the quinoline ring followed by catalytic hydrogenation to reduce the nitro group to an amine.

  • Salt Formation : The free amine base is converted to the dihydrochloride salt by treatment with hydrogen chloride gas in an organic solvent, improving solubility and stability for handling and application.

4 Research Findings and Optimization

Yield and Purity Optimization

  • Continuous flow reactors have been employed in industrial settings to enhance reaction control, improve yields, and reduce impurities during bromination and amination steps.

  • Optimization of temperature and reagent stoichiometry during methylation and bromination is critical to avoid side reactions such as polybromination or over-alkylation.

Analytical Characterization

  • Purity is confirmed by chromatographic methods (HPLC), NMR spectroscopy, and mass spectrometry.

  • The dihydrochloride salt shows characteristic melting points and solubility profiles, confirming successful salt formation.

5 Summary Table of Preparation Methods

Step Reaction Type Key Reagents/Conditions Yield (%) Purpose
Quinoline Formation Cyclization Aniline derivative, glycerol, H₂SO₄, heat 65–70 Build quinoline core
Methylation Alkylation CH₃I, K₂CO₃, DMF, 80°C 75–80 Introduce methyl substituent
Bromination Electrophilic Substitution Br₂ or NBS, FeCl₃, CH₂Cl₂, 0°C 80–85 Introduce bromine substituent
Amination Nitration + Reduction HNO₃/H₂SO₄ → H₂, Pd/C, EtOH 60–65 Introduce amino group
Salt Formation Acid-base reaction HCl gas, Et₂O >95 Form dihydrochloride salt

Chemical Reactions Analysis

Bromination at Position 8

The bromine at position 8 is likely introduced via electrophilic aromatic substitution . Quinoline precursors (e.g., 6-methylquinoline) may react with brominating agents (e.g., Br₂ in chloroform) under controlled conditions . The regioselectivity of bromination depends on the directing groups already present on the quinoline ring.

Methyl Group Addition

The methyl group at position 6 can be introduced through Friedel-Crafts alkylation or via nucleophilic substitution if the precursor contains a leaving group (e.g., hydroxyl). For example, methylation of a hydroxyl-substituted quinoline under acidic conditions could yield the methylated derivative .

Amino Group Reactivity

The amino group at position 3 participates in nucleophilic substitution and acid-base reactions . For example:

  • Protonation : The amino group can act as a base, forming the dihydrochloride salt upon reaction with HCl.

  • Electrophilic Attack : The amino group may undergo acylation, alkylation, or condensation reactions if activated.

Bromine Substitution

The bromine at position 8 is susceptible to nucleophilic aromatic substitution , particularly under basic conditions. For instance, displacement reactions with amines or thiols could modify the substitution pattern.

Stability and Degradation

The compound’s stability depends on the interplay between its functional groups. For example, the bromine and amino groups may influence each other’s reactivity under acidic or basic conditions.

Antimicrobial Activity

The compound’s bromine and amino groups enhance its interaction with biological targets, contributing to antimicrobial properties. For example, similar quinoline derivatives exhibit activity against E. coli and S. aureus, though specific MIC values for this compound are not directly reported.

Oxidative Reactions

The amino group may participate in oxidative deamination under strong oxidizing agents (e.g., KMnO₄), potentially altering the compound’s structure.

Structural Analysis

The compound’s structure includes:

  • A quinoline core with electron-deficient aromatic rings.

  • An amino group at position 3, enhancing nucleophilicity.

  • A bromine atom at position 8, increasing electron-withdrawing effects.

  • A methyl group at position 6, contributing to lipophilicity.

These features influence its reactivity and potential applications in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent. Quinoline derivatives, including 3-amino-8-bromo-6-methylquinoline dihydrochloride, have shown activity against various bacterial strains. Studies indicate that modifications in the quinoline structure can enhance antibacterial properties, making it a candidate for developing new antibiotics against resistant strains .

Anticancer Properties
Quinoline derivatives are also recognized for their anticancer activities. Research has demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, derivatives of 8-hydroxyquinoline have been reported to exhibit cytotoxic effects on breast cancer cells, suggesting that similar mechanisms may apply to this compound .

Synthesis and Derivative Development

Synthetic Routes
The synthesis of this compound involves several steps that typically include bromination and amination processes. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions .

Structure-Activity Relationship (SAR) Studies
Research into the SAR of quinoline derivatives has provided insights into how structural modifications affect biological activity. For example, the introduction of different substituents at specific positions on the quinoline ring can enhance potency against targeted diseases, such as cancer or infections .

Enzyme Inhibition
this compound has been studied for its potential to inhibit enzymes involved in various biochemical pathways. Inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have garnered interest for their implications in treating neurodegenerative diseases like Alzheimer's .

Metal Ion Chelation
The compound's ability to chelate metal ions is another area of interest, particularly in neuroprotection and treatment strategies for conditions associated with metal ion dysregulation, such as Alzheimer's disease. Quinoline derivatives have been shown to effectively bind metal ions, which may mitigate their toxic effects in biological systems .

Case Studies

StudyFocusFindings
Hu et al. (2017)Antimicrobial ActivityReported enhanced antibacterial activity of modified quinolines against resistant strains .
Gayathri et al. (2018)Anticancer PropertiesDemonstrated significant cytotoxicity against MCF-7 and HeLa cell lines with IC50 values indicating potential therapeutic applications .
Hirbod et al. (2017)Enzyme InhibitionDeveloped compounds incorporating quinoline moieties that exhibited potent inhibition of AChE and BuChE with promising IC50 values .

Mechanism of Action

The mechanism of action of 3-Amino-8-bromo-6-methylquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-bromoquinoline dihydrochloride
  • 2-Amino-6-bromoquinoline hydrochloride
  • 4-Amino-3-bromoquinoline
  • 3-Amino-8-methoxyquinoline dihydrochloride

Uniqueness

3-Amino-8-bromo-6-methylquinoline dihydrochloride is unique due to the presence of both the amino and bromo groups on the quinoline ring, as well as the methyl group at the 6th position. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

3-Amino-8-bromo-6-methylquinoline dihydrochloride is a derivative of the quinoline family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H11BrCl2N2
  • Molar Mass : 273.56 g/mol
  • Structure : The compound features a bromine atom at the 8-position and an amino group at the 3-position of the quinoline ring, along with two hydrochloride ions which enhance its solubility in biological media.

Research indicates that this compound interacts with specific molecular targets, potentially modulating various biochemical pathways. Its mechanism may involve:

  • Enzyme Inhibition : The compound has been studied as an inhibitor of certain protein kinases, which are crucial in cell signaling pathways .
  • Receptor Modulation : It may act on receptors involved in cell proliferation and apoptosis, suggesting its role in cancer therapy .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound:

  • Inhibition Zones : In vitro tests have demonstrated significant inhibition against various bacterial strains. For instance, it showed comparable efficacy to standard antibiotics against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones measuring up to 25 mm .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects:

  • Cell Viability Assays : In studies involving cancer cell lines, it exhibited cytotoxic effects at specific concentrations without significant toxicity to non-cancerous cells. For example, concentrations below 200 µM were found to be non-toxic to mouse fibroblast cultures .
  • Mechanistic Insights : The anticancer activity may be attributed to its ability to induce apoptosis and inhibit cell cycle progression through modulation of key signaling pathways .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of quinoline carboxylic acids, including this compound. These derivatives were evaluated for their inhibitory effects on protein kinase CK2, a target implicated in cancer progression .
  • Comparative Analysis : A comparative analysis of structural analogs revealed that modifications in the quinoline structure significantly influenced biological activity. For instance, analogs lacking the amino group showed reduced potency against bacterial strains, indicating the importance of functional groups in biological interactions.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Pseudomonas aeruginosa, Klebsiella pneumoniae
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits protein kinase CK2

Q & A

Q. What synthetic strategies are recommended for synthesizing 3-Amino-8-bromo-6-methylquinoline dihydrochloride with high purity?

A two-step procedure is often effective, involving (i) condensation of precursor amines/halogenated intermediates under controlled pH and temperature, followed by (ii) dihydrochloride salt formation via HCl gas or aqueous HCl treatment. Purification via recrystallization in ethanol/water mixtures can enhance purity. This approach aligns with methods used for structurally similar dihydrochloride compounds like avizafone dihydrochloride .

Q. How does the dihydrochloride form influence solubility and stability compared to the free base or hydrochloride salt?

Dihydrochloride salts generally exhibit enhanced aqueous solubility due to increased ionic character, making them suitable for in vitro assays requiring polar solvents. Stability under storage (e.g., 4°C, desiccated) is superior to free bases, as protonation of amine groups reduces degradation via oxidation . For precise stability profiling, conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.

Q. What safety protocols are critical when handling this compound?

Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Waste must be segregated into halogenated organic containers and processed by certified hazardous waste facilities, as recommended for brominated quinolines .

Advanced Research Questions

Q. How can contradictory solubility data in literature for dihydrochloride salts be methodologically resolved?

Discrepancies often arise from pH variations (e.g., buffer systems vs. pure water) or crystallinity differences. Characterize solubility using standardized conditions (e.g., USP phosphate buffers at pH 1.2, 4.5, 6.8) and validate via dynamic light scattering (DLS) to assess aggregation .

Q. What advanced analytical techniques are optimal for characterizing structural integrity and salt stoichiometry?

  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., bromo and methyl groups on the quinoline ring).
  • X-ray crystallography: Resolve salt stoichiometry (2:1 HCl ratio) and hydrogen-bonding networks.
  • TGA-DSC: Differentiate between hydrated and anhydrous forms by analyzing decomposition/melting points .

Q. How do reaction conditions impact the selectivity of bromination in 6-methylquinoline derivatives?

Bromination at the 8-position requires careful control of Lewis acid catalysts (e.g., AlCl₃) and stoichiometry to avoid over-bromination. Monitor reaction progress via LC-MS, and compare regioselectivity with computational models (DFT) to predict electron-deficient sites .

Data Contradiction and Optimization

Q. Why do biological activity assays for this compound show variability across studies?

Bioactivity discrepancies may stem from differences in salt dissociation rates or counterion effects. Standardize assays using equimolar concentrations of the free base (calculated via pKa adjustments) and include controls for chloride ion interference .

Q. How can synthetic yields be improved while minimizing byproducts like dehalogenated species?

Optimize reaction temperature (e.g., 0–5°C for bromine-sensitive steps) and use scavengers (e.g., Na2S2O3) to quench excess brominating agents. Employ gradient HPLC to track byproduct formation and adjust reagent ratios iteratively .

Methodological Recommendations

Parameter Recommended Approach Reference
Purity AnalysisHPLC with UV detection (λ = 254 nm), ≥98% purity
Solubility ProfilingPhosphate buffers (pH 1.2–6.8) + DLS validation
Stability MonitoringForced degradation studies (oxidative, thermal, light)

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